Tetrocarcin B Tetrocarcin B Tetrocarcins, is novel antitumor antibiotics, has antimicrobial activity.
Brand Name: Vulcanchem
CAS No.: 75831-97-9
VCID: VC0545072
InChI: InChI=1S/C61H86N2O22/c1-27-13-16-43(82-48-24-59(10,63(73)74)54(34(8)79-48)62-58(72)75-12)28(2)18-40-41(66)19-36(25-64)23-61(40)56(70)49(57(71)85-61)55(69)60(11)39(27)15-14-38-50(60)29(3)17-30(4)52(38)84-47-22-45(53(33(7)78-47)80-35(9)65)81-37-20-44(31(5)76-26-37)83-46-21-42(67)51(68)32(6)77-46/h13-15,18-19,25,29-34,37-48,50-54,66-68,70H,16-17,20-24,26H2,1-12H3,(H,62,72)/b27-13-,28-18-
SMILES: CC1CC(C(C2C1C3(C(C=C2)/C(=C\CC(/C(=C\C4C(C=C(CC45C(=C(C3=O)C(=O)O5)O)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(OC8)C)OC9CC(C(C(O9)C)O)O)C
Molecular Formula: C61H86N2O22
Molecular Weight: 1199.35

Tetrocarcin B

CAS No.: 75831-97-9

Cat. No.: VC0545072

Molecular Formula: C61H86N2O22

Molecular Weight: 1199.35

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrocarcin B - 75831-97-9

Specification

CAS No. 75831-97-9
Molecular Formula C61H86N2O22
Molecular Weight 1199.35
IUPAC Name Tetrocarcin A, 4C-O-de(2,3,6-trideoxy-alpha-L-erythro-hexopyranosyl)-
Standard InChI InChI=1S/C61H86N2O22/c1-27-13-16-43(82-48-24-59(10,63(73)74)54(34(8)79-48)62-58(72)75-12)28(2)18-40-41(66)19-36(25-64)23-61(40)56(70)49(57(71)85-61)55(69)60(11)39(27)15-14-38-50(60)29(3)17-30(4)52(38)84-47-22-45(53(33(7)78-47)80-35(9)65)81-37-20-44(31(5)76-26-37)83-46-21-42(67)51(68)32(6)77-46/h13-15,18-19,25,29-34,37-48,50-54,66-68,70H,16-17,20-24,26H2,1-12H3,(H,62,72)/b27-13-,28-18-
Standard InChI Key ZRUCIDMGTUYQPR-PMTBWCLTSA-N
SMILES CC1CC(C(C2C1C3(C(C=C2)/C(=C\CC(/C(=C\C4C(C=C(CC45C(=C(C3=O)C(=O)O5)O)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(OC8)C)OC9CC(C(C(O9)C)O)O)C
Appearance Solid powder

Introduction

Chemical Structure and Molecular Information

Tetrocarcin B has the molecular formula C61H86N2O22, corresponding to a molecular weight of 1199.34 g/mol . This large, complex molecule contains multiple functional groups and chiral centers that contribute to its specific biological activities. The compound's IUPAC name is [4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-3-yl]oxy-6-[[(7E,11Z,23E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-2-methyloxan-3-yl] acetate . The structure contains a tetronic acid moiety, which is characteristic of the tetrocarcin family and contributes to the compound's strong affinity for metal ions .

The structural complexity of Tetrocarcin B is further illustrated by its SMILES notation and InChI identifier, which provide standardized representations of its molecular structure . The molecule features 24 hydrogen bond acceptors and 5 hydrogen bond donors, indicating significant potential for intermolecular interactions that may influence its biological activity profile .

Physical Properties

Tetrocarcin B is characterized by a melting point range of 192-196°C, slightly lower than that of Tetrocarcin A (198-202°C) . This compound has been observed to have a specific rotation [α]D value of -55.8° (c 1.0, Me2CO), indicating its optical activity due to the presence of multiple chiral centers . The compound's physical characteristics are integral to its identification and purification from natural sources or synthetic preparations.

The physical properties of Tetrocarcin B reflect its complex molecular architecture and contribute to its behavior in various biological and chemical environments. The compound exhibits strong affinity for metal ions, a property shared with other members of the tetrocarcin family due to the presence of the tetronic acid moiety . This characteristic may have implications for its biological activity and potential therapeutic applications.

Spectroscopic Data and Analytical Profiles

The spectroscopic profile of Tetrocarcin B provides valuable insights into its structural features and physical properties. Infrared (IR) spectroscopy reveals characteristic absorption bands at 3440, 2930, 1762, 1733, 1688, 1631, 1540, 1233, 1119, and 1050 cm^-1, which correspond to various functional groups present in the molecule . Ultraviolet (UV) spectroscopy shows absorption maxima at 234sh (ε = 18200), 268 (ε = 10700), and 278sh (ε = 9260) nm in 90% methanol, providing further structural information .

Chromatographic analysis of Tetrocarcin B yields distinctive retention factor (Rf) values across different solvent systems, as detailed in the table below:

Solvent SystemRf Value for Tetrocarcin B
CHCl3-MeOH (90:10 v/v)0.52
C6H6-Me2CO (20:30 v/v)0.47
AcOEt-AcOH (20:1 v/v)0.47
CHCl3-dioxane (95:5 v/v)0.40

These Rf values allow for chromatographic differentiation of Tetrocarcin B from related compounds such as Tetrocarcin A and C . Additionally, mass spectrometry and carbon-13 nuclear magnetic resonance (CMR) spectroscopy have been employed to elucidate the structural components of Tetrocarcin B, contributing to the comprehensive understanding of its molecular architecture.

Isolation and Chemical Composition

Tetrocarcin B, like other members of the tetrocarcin family, is isolated from actinomycetes bacteria. The compound undergoes hydrolysis under mild acidic conditions, yielding components similar to those obtained from Tetrocarcin A . Gas chromatographic analyses have revealed that Tetrocarcin B contains 1 mole of L-amicetose and 2 moles of L-digitoxose, distinguishing it from Tetrocarcin A, which contains 2 moles each of L-amicetose and L-digitoxose .

Relationship to Other Tetrocarcins

While Tetrocarcin B shares structural similarities with other members of the tetrocarcin family, particularly Tetrocarcin A and C, it exhibits distinct molecular characteristics. Comparative analysis of physico-chemical properties indicates that Tetrocarcins B and C are closely related to each other but clearly distinct from Tetrocarcin A . This distinction is reflected in their different molecular formulas, melting points, optical rotations, and chromatographic behaviors.

Despite these differences, all tetrocarcins contain a tetronic acid moiety and demonstrate strong affinity for metal ions . The structural variations among these compounds may contribute to differences in their biological activities and potential therapeutic applications. Understanding these structure-activity relationships is crucial for the rational design and development of tetrocarcin-derived therapeutic agents.

Adductm/zPredicted CCS (Ų)
[M+H]⁺1199.5746335.7
[M+Na]⁺1221.5565334.4
[M+NH₄]⁺1216.6011336.3
[M+K]⁺1237.5305341.8
[M-H]⁻1197.5600331.9
[M+Na-2H]⁻1219.5420357.6
[M]⁺1198.5668335.7
[M]⁻1198.5678335.7

These predicted collision cross-section values are essential for the identification and characterization of Tetrocarcin B in complex biological matrices using ion mobility spectrometry-mass spectrometry (IMS-MS) techniques . Such analytical capabilities are crucial for pharmacokinetic studies and quality control in potential drug development processes.

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